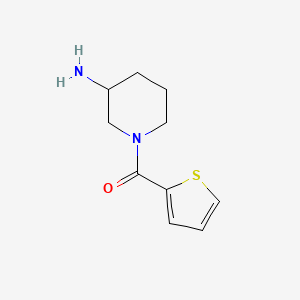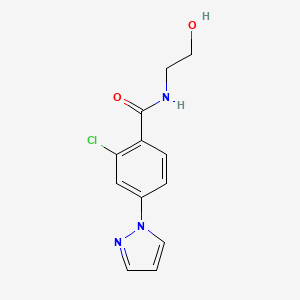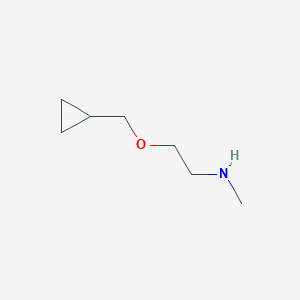
1-(2-Thienylcarbonyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienylcarbonyl)-3-piperidinamine, also known as thienylcarbamate, is an organic compound derived from the combination of thiophene, a five-membered aromatic ring, and piperidine, a six-membered saturated cyclic amine. It is a versatile compound that has found application in a variety of fields, including organic synthesis, drug discovery, and medicinal chemistry. Thienylcarbamate has a unique structure that can be used to form a variety of derivatives with interesting properties.
Applications De Recherche Scientifique
Medicine: Anticancer Drug Research
“1-(2-Thienylcarbonyl)-3-piperidinamine” has been explored for its potential in anticancer drug development. It’s structurally related to compounds that interfere with microtubule function, which is a promising target in cancer therapy . The compound’s ability to bind to tubulin could be harnessed to prevent cancer cell division, leading to apoptosis.
Materials Science: Organic Semiconductor Synthesis
In materials science, this compound could be used to synthesize organic semiconductors. Thiophene derivatives are known for their electronic properties, making them suitable for constructing high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Environmental Science: Pollutant Degradation
Research in environmental science could utilize “1-(2-Thienylcarbonyl)-3-piperidinamine” to develop novel catalysts for the degradation of pollutants. Its thiophene moiety might interact with various contaminants, facilitating their breakdown under certain conditions .
Analytical Chemistry: Chromatography
This compound could serve as a stationary phase modifier in chromatography. Its unique structure may interact with analytes differently, potentially improving the separation of complex mixtures in liquid or gas chromatography .
Pharmacology: Sedative-Hypnotic Agents
The structural analogs of “1-(2-Thienylcarbonyl)-3-piperidinamine” have been studied for their sedative-hypnotic properties. These compounds can modulate GABA(A) receptor function, which is crucial for developing new anxiolytic and sleep-inducing medications .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be investigated for its enzyme inhibition capabilities. Thiophene derivatives often exhibit inhibitory activity against various enzymes, which could be beneficial in studying metabolic pathways or developing therapeutic agents .
Neuropharmacology: Neuroprotective Agents
“1-(2-Thienylcarbonyl)-3-piperidinamine” might be researched as a neuroprotective agent. Compounds with similar structures have shown potential in protecting neuronal cells against oxidative stress and apoptosis, which is significant for treating neurodegenerative diseases .
Synthetic Chemistry: Building Blocks
Finally, in synthetic chemistry, this compound can act as a versatile building block. Its reactive sites allow for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential applications in different fields of chemistry and pharmacology .
Mécanisme D'action
Target of Action
A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, targets the kinesin-like protein kif11 . Kinesin-like proteins play a crucial role in mitosis and meiosis, intracellular transport, and cell morphology .
Mode of Action
Compounds with similar structures have been shown to interfere with the polymerization of microtubules . This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds that interfere with microtubule polymerization, like this one, typically lead to cell cycle arrest and can induce apoptosis .
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUZQWAQLXOEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)





![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)